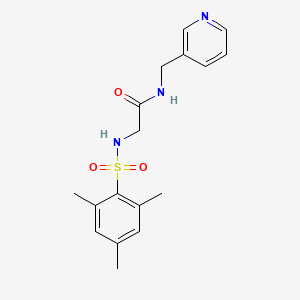
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a sulfonamide-based compound that has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its ability to selectively target specific enzymes and proteins, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. One area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based probes for the imaging of specific enzymes and proteins in the body. Additionally, the development of new synthesis methods for N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide could lead to the discovery of new analogs with improved properties.
Synthesemethoden
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine. Another method involves the reaction of pyridine-3-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-13(2)17(14(3)8-12)24(22,23)20-11-16(21)19-10-15-5-4-6-18-9-15/h4-9,20H,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLBSTVCMVIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







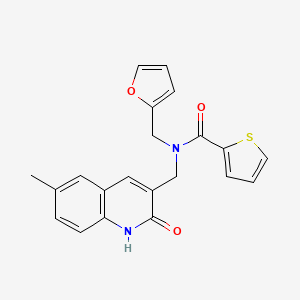
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
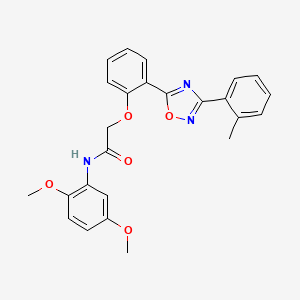
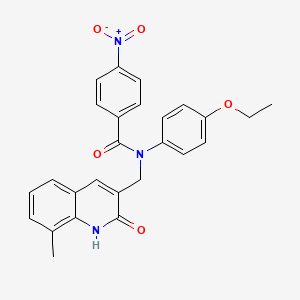
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
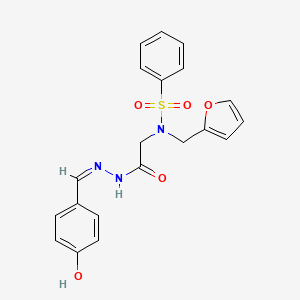

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)